molecular formula C13H12F3NO2 B15081368 Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate

Cat. No.: B15081368
M. Wt: 271.23 g/mol
InChI Key: POTFRHSHVKKOPG-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate is a synthetic organic compound with the molecular formula C13H12F3NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate typically involves the reaction of 2-methylindole with a trifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include trifluoroacetic acid and methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted indole derivatives .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The indole moiety can interact with various biological receptors, influencing cellular pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
  • 3,3,3-Trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate
  • 2-(2,2,2-Trifluoro-1-(1H-indol-3-yl)ethyl)malonic acid diethyl ester

Uniqueness

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate is unique due to the combination of its trifluoromethyl group and indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate is a synthetic organic compound that features a trifluoromethyl group and an indole moiety. It is structurally characterized by the molecular formula C13H13F3N2O2C_{13}H_{13}F_3N_2O_2 and a molecular weight of 286.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Pharmacological Properties

Research indicates that compounds containing the indole structure often exhibit diverse biological activities, including:

  • Anticonvulsant Activity : Analogues of compounds similar to this compound have shown significant anticonvulsant effects in various models, such as the maximal electroshock (MES) test . These findings suggest that the compound may also possess similar properties.
  • General Anesthetic Activity : Some analogues have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane, indicating potential use as oral general anesthetics with minimal hemodynamic effects .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as receptors or enzymes. The trifluoromethyl group can enhance binding affinity, while the indole moiety may interact with amino acid residues at the active sites of these targets.

Table 1: Summary of Biological Activities

Activity Description Reference
AnticonvulsantExhibits potent activity in MES models
General AnesthesiaReduces MAC of isoflurane without significant cardiovascular effects
Interaction with ReceptorsModulates activity through binding to specific receptors

Notable Research Outcomes

  • Anticonvulsant Studies : In a study evaluating various analogues, it was found that certain compounds exhibited a therapeutic index of 10 for anticonvulsant activity against MES models .
  • Anesthetic Properties : The compound's ability to reduce MAC suggests its potential application in anesthesia with fewer side effects compared to traditional agents .

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : Preparation begins with an indole derivative and a trifluoromethylated precursor.
  • Key Reaction Conditions : The reaction is facilitated under controlled conditions using bases to promote interaction between the indole and trifluoromethylated reagent.
  • Purification : Techniques such as column chromatography are employed to achieve high purity of the final product.

Potential Applications in Research

This compound serves as a valuable building block in synthesizing more complex molecules. Its unique structural features make it a candidate for studying various biological processes and developing new therapeutic agents.

Properties

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H12F3NO2/c1-7-10(8-5-3-4-6-9(8)17-7)11(12(18)19-2)13(14,15)16/h3-6,11,17H,1-2H3

InChI Key

POTFRHSHVKKOPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)C(F)(F)F

Origin of Product

United States

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